molecular formula C16H15N B8635691 5-(2-Phenylethyl)-1H-indole CAS No. 91459-41-5

5-(2-Phenylethyl)-1H-indole

Cat. No.: B8635691
CAS No.: 91459-41-5
M. Wt: 221.30 g/mol
InChI Key: KATLDDATAPXCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Phenylethyl)-1H-indole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

5-(2-Phenylethyl)-1H-indole exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key pharmacological properties include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of 2-phenylindole, including this compound, possess significant anticancer effects. For instance, research indicates that these compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in various cancer cell lines such as breast carcinoma (MDA-MB-231 and MCF-7) and lung carcinoma .
  • Antimicrobial Effects : The compound has shown potential as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and exhibiting antifungal properties .
  • Anti-inflammatory Properties : this compound derivatives have also been reported to possess anti-inflammatory effects, which can be attributed to their ability to modulate inflammatory pathways .

Synthesis Methodologies

The synthesis of this compound typically involves several methods, including:

  • Sonogashira Coupling : This method has been effectively employed to synthesize various indole derivatives by coupling phenyl boronic acid with appropriate halides under palladium catalysis .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has proven advantageous for the rapid synthesis of indole derivatives with improved yields compared to conventional heating methods .

Anticancer Research

A notable study investigated the anticancer efficacy of this compound against liver carcinoma and colorectal carcinoma cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Antimicrobial Activity

In another study, derivatives of this compound were synthesized and tested for their antibacterial activity against resistant strains of bacteria. The results showed that certain modifications led to enhanced potency against Gram-positive bacteria .

Material Science Applications

Beyond medicinal applications, this compound is also utilized in material science:

  • Organic Electronics : Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic devices. The compound's high electron mobility and thermal stability are critical for enhancing device performance .

Properties

CAS No.

91459-41-5

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

5-(2-phenylethyl)-1H-indole

InChI

InChI=1S/C16H15N/c1-2-4-13(5-3-1)6-7-14-8-9-16-15(12-14)10-11-17-16/h1-5,8-12,17H,6-7H2

InChI Key

KATLDDATAPXCBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)c1c[nH]c2ccc(CCc3ccccc3)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the 3-ethyloxycarbonyl-5-phenethylindole (0.4 g, 1.5 mmol) in EtOH 95% (10 ml) was added an excess of KOH (0.5 g) and the reaction mixture was heated at reflux for 2 h. The solution was acidified with 1N HCl (10 ml) and the precipitated material was collected by filtration. The solid was washed well with H2O (2×10 ml) to give the corresponding acid. The acid (0.3 g, 1.2 mmol) was immersed in an oil bath and then heated at about 235°-240° C. for 15 min to give a brown syrup. Distillation of the oil under high vacuum provided 5-phenethylindole.
Name
3-ethyloxycarbonyl-5-phenethylindole
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0.3 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.